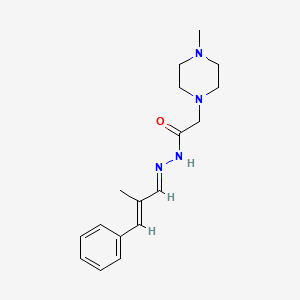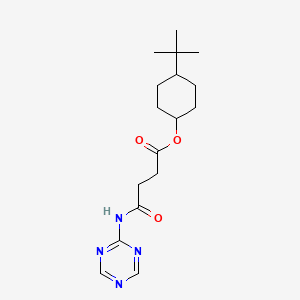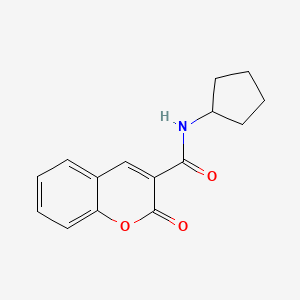
N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound belongs to a class of substances that are synthesized for various biological and chemical studies. The compound is related to various derivatives that have been explored for their pharmacological properties, including antidepressant and antianxiety activities, as well as anticancer and antimicrobial activities. Although specific studies directly addressing N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide are limited, related compounds provide a context for understanding its potential properties and applications.
Synthesis Analysis
The synthesis of similar hydrazone derivatives typically involves multistep processes including condensation reactions, Mannich reactions, and cyclization steps. Starting materials often include aromatic aldehydes, acetyl derivatives, and piperazine, among others. The precise synthesis route for N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide would likely involve similar steps, tailored to the specific functional groups present in this compound (Kumar et al., 2017).
Molecular Structure Analysis
Hydrazone derivatives like N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide are characterized by their N-N and C-N double bonds. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. These compounds can exhibit different geometries around their double bonds, influencing their biological and chemical behaviors (Quoc et al., 2019).
Chemical Reactions and Properties
The reactivity of hydrazone compounds can involve nucleophilic addition or substitution at the carbonyl or azomethine groups. They may also undergo cyclization reactions to form heterocyclic systems. These reactions can be influenced by the specific substituents on the hydrazone, leading to various biological activities (Kaya et al., 2016).
Scientific Research Applications
Synthesis and Evaluation as Acetylcholinesterase Inhibitors
Compounds structurally related to N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were found to exhibit significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).
Anticancer Activity
Several studies have focused on the synthesis of novel derivatives and their evaluation for anticancer activities. Notably, compounds with a similar piperazine structure have shown promising results against various cancer cell lines. For example, specific derivatives have exhibited significant anticancer activity in in vitro models against lung cancer, suggesting their potential as therapeutic agents in oncology (Yurttaş, Öztürk, & Cantürk, 2019).
Antimicrobial and Antifungal Applications
The structural analogs of N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide have been assessed for their antimicrobial and antifungal properties. For instance, compounds like ketoconazole, which share similarities in chemical structure, have been widely recognized for their potent antifungal activity, underscoring the relevance of this chemical class in developing new antimycotic agents (Heeres, Backx, Mostmans, & Cutsem, 1979).
Neuropharmacological Effects
Research has also extended into the neuropharmacological effects of related compounds, particularly their potential as antiepileptic agents. The modification of the piperazine structure has led to the discovery of compounds with significant activity in preclinical models of epilepsy, highlighting the diverse therapeutic potential of this chemical framework (Rajak et al., 2013).
Tuberculostatic Activity
Some derivatives have been synthesized and tested for their tuberculostatic activity, demonstrating the potential of piperazine-containing compounds in treating tuberculosis. These studies suggest that modifications to the piperazine moiety can lead to compounds with significant activity against Mycobacterium tuberculosis (Foks et al., 2004).
properties
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-15(12-16-6-4-3-5-7-16)13-18-19-17(22)14-21-10-8-20(2)9-11-21/h3-7,12-13H,8-11,14H2,1-2H3,(H,19,22)/b15-12+,18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMCCAOYLXGHTD-PYEASBQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3',5'-difluoro-2'-methoxybiphenyl-2-yl)oxy]propanamide](/img/structure/B5566007.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)
![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)
![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)
![3-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}propyl)pyridine dihydrochloride](/img/structure/B5566092.png)


![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)

